molecular formula C19H16N4O4 B14981299 methyl 4-{[(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetyl]amino}benzoate

methyl 4-{[(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetyl]amino}benzoate

Cat. No.: B14981299
M. Wt: 364.4 g/mol
InChI Key: BXYJFXIQMMXVJU-UHFFFAOYSA-N
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Description

Methyl 4-{[(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetyl]amino}benzoate is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring, a phenyl group, and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetyl]amino}benzoate typically involves multiple steps. One common method includes the reaction of 3-oxo-5-phenyl-1,2,4-triazine with an appropriate acylating agent to form the intermediate compound. This intermediate is then reacted with methyl 4-aminobenzoate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 4-{[(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential neuroprotective and anti-inflammatory properties.

    Medicine: Explored as a candidate for the development of drugs targeting neurodegenerative diseases and inflammatory conditions.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 4-{[(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in stimulated human microglia cells. This inhibition is achieved through the suppression of the NF-kB inflammatory pathway and the reduction of endoplasmic reticulum stress and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{[(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetyl]amino}benzoate is unique due to its specific combination of a triazine ring and a benzoate ester, which imparts distinct chemical and biological properties. Its ability to modulate multiple pathways involved in inflammation and neuroprotection sets it apart from other similar compounds .

Properties

Molecular Formula

C19H16N4O4

Molecular Weight

364.4 g/mol

IUPAC Name

methyl 4-[[2-(3-oxo-5-phenyl-1,2,4-triazin-2-yl)acetyl]amino]benzoate

InChI

InChI=1S/C19H16N4O4/c1-27-18(25)14-7-9-15(10-8-14)21-17(24)12-23-19(26)22-16(11-20-23)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,21,24)

InChI Key

BXYJFXIQMMXVJU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N=C(C=N2)C3=CC=CC=C3

Origin of Product

United States

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